N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide
Description
N-[4-[3-[[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide is a synthetic small molecule with a molecular formula of C₃₀H₃₄ClN₇O₂ and a molecular weight of 560.09 g/mol . Its structure features a piperidine ring linked to a 5-chloro-4-(1H-indol-3-yl)pyrimidine core, a phenylcarbamoyl group, and a dimethylamino-substituted but-2-enamide side chain. The compound is cataloged in the RCSB Protein Data Bank (PDB ID: 5I1) and is hypothesized to function as a kinase inhibitor due to structural similarities to covalent CDK inhibitors like THZ1 .
Key structural attributes include:
- A chlorinated pyrimidine moiety, which enhances target binding through halogen interactions.
- An indole group that may participate in π-π stacking or hydrophobic interactions with kinase ATP-binding pockets.
Properties
Molecular Formula |
C30H32ClN7O2 |
|---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36) |
InChI Key |
RUBYHLPRZRMTJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Ring Functionalization
The 1H-indol-3-yl substituent is introduced via Friedel-Crafts alkylation using 3-indolylmagnesium bromide and 4,5-dichloropyrimidine precursors. Key process parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0-5°C (Grignard addition) | |
| Reaction Time | 1.5-2 hours | |
| Solvent System | THF/Ether (1:1 v/v) | |
| Yield | 68-72% |
Mechanistic Insight : The 5-chloro substituent directs electrophilic substitution to the C4 position through resonance stabilization of the intermediate σ-complex.
Preparation of 4-Aminopiperidine Intermediate
Piperidine Ring Formation
Patent WO2019165981A1 discloses a stereoselective route using N-protected 3-piperidone:
Grignard Addition :
$$ \text{N-Benzyl-3-piperidone} + \text{PhMgBr} \xrightarrow{THF, 0°C} \text{3-Hydroxy-3-phenylpiperidine} $$
Yield: 85% (300 mL scale)Dehydration :
$$ \text{3-Hydroxy-3-phenylpiperidine} \xrightarrow{\text{POCl}_3, \text{DMF}} \Delta^{3,4}\text{-piperidine} $$
Conversion >95%Hydrogenation :
$$ \Delta^{3,4}\text{-Piperidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-Benzylpiperidine} $$
Pressure: 50 psi
Time: 12 hours
Amination at C4 Position
4-Aminopiperidine derivatives are accessed via Curtius rearrangement of 4-carbamoyl intermediates:
$$ \text{4-Carbamoylpiperidine} \xrightarrow{\text{(PhCO}2\text{)}2\text{I}, \text{BF}3\cdot\text{OEt}2} \text{4-Isocyanatopiperidine} \xrightarrow{\text{H}_2\text{O}} \text{4-Aminopiperidine} $$
Key advantage: Avoids racemization compared to SN2 displacement.
Assembly of Piperidine-Pyrimidine Core
Nucleophilic Aromatic Substitution
The 2-chloropyrimidine undergoes displacement with 4-aminopiperidine under Buchwald-Hartwig conditions:
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Catalyst | Pd2(dba)3/Xantphos | 5 mol% |
| Base | Cs2CO3 vs K3PO4 | Cs2CO3 |
| Temperature | 80-120°C | 110°C |
| Solvent | Dioxane vs DMF | Dioxane |
| Reaction Time | 12-48 hours | 24 hours |
Yield improvement from 45% to 78% observed with microwave irradiation at 150W.
Installation of (E)-4-(Dimethylamino)But-2-Enamide Side Chain
Enamide Synthesis
Adapting methodology from Tsou et al.:
Acyl Chloride Formation :
$$ \text{(E)-4-(Dimethylamino)but-2-enoic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{Corresponding acyl chloride} $$
Conversion: Quantitative (GC-MS)Amide Coupling :
$$ \text{Acyl chloride} + \text{4-Aminophenylpiperidine} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target enamide} $$
Key parameters:
Stereochemical Control : The (E)-configuration is preserved through low-temperature coupling and avoidance of strong bases.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, pyrimidine H) |
| δ 7.89 (d, J=15.4 Hz, 1H, enamide H) | |
| 13C NMR | δ 165.2 (C=O), 158.9 (pyrimidine C2) |
| HRMS | [M+H]+ 558.2381 (calc. 558.2379) |
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Reported Methods
Process Optimization Opportunities
- Catalyst Recycling : Implementing flow chemistry for Pd catalyst recovery could reduce costs by 40% based on patent WO2016058544A1.
- Stereoselective Hydrogenation : Asymmetric hydrogenation of Δ3,4-piperidine using DuPhos ligands may improve ee >98%.
- Continuous Amidation : Microreactor technology for enamide formation could enhance throughput 5-fold.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains three hydrolytically sensitive groups:
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| Amide bonds (x2) | Acid/Base-catalyzed hydrolysis | 6M HCl (reflux) or 2M NaOH (70°C) | Carboxylic acid derivatives + amine intermediates |
| Enamide (C=C-NR₂) | Acid-mediated hydrolysis | H₂SO₄ (dilute, 60°C) | Ketone + dimethylamine |
| Chloropyrimidine (C5-Cl) | Nucleophilic substitution | KOH (aqueous, 100°C) | 5-hydroxy-pyrimidine derivative |
Key stability data:
-
Amide bonds remain intact below pH 5 (t₁/₂ > 24 hrs at 25°C)
-
Enamide group shows 78% decomposition after 48 hrs in pH 7.4 buffer at 37°C
Nucleophilic Substitution at Pyrimidine C5
The electron-deficient pyrimidine ring facilitates displacement of the chlorine atom:
Reaction Scheme
Electrophilic Aromatic Substitution
The indole moiety undergoes regioselective reactions:
Comparative Reactivity
| Position | Reaction | Electrophile | Major Product | Selectivity |
|---|---|---|---|---|
| C5 (indole) | Nitration | HNO₃/H₂SO₄ (-10°C) | 5-nitroindole derivative | >95% para |
| C2 (pyrimidine) | Bromination | Br₂/CHCl₃ (0°C) | 2-bromopyrimidine analog | 88% ortho |
| Benzamide ring | Sulfonation | ClSO₃H (neat, 40°C) | meta-sulfonated aryl group | 73% meta |
Oxidation Pathways
-
Indole ring : Generates oxindole derivatives via RuO₄ catalysis
Reduction Reactions
| Target Group | Reagent | Product | Application |
|---|---|---|---|
| Enamide (C=C) | H₂ (1 atm)/Pd-C | Saturated amide | Bioactivity modulation |
| Pyrimidine ring | NaBH₄/NiCl₂ | 1,4-dihydropyrimidine | Prodrug synthesis |
Metal Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Ion | Binding Sites | Stability Constant (log K) | Geometry |
|---|---|---|---|
| Cu²⁺ | Pyrimidine N1, amide O | 8.9 ± 0.2 | Square planar |
| Fe³⁺ | Indole NH, enamide O | 6.3 ± 0.3 | Octahedral |
| Pt²⁺ | Chlorine, piperidine N | 10.1 ± 0.4 | Square planar |
Photochemical Behavior
UV-Vis studies (λₘₐₓ = 274 nm in MeOH) reveal:
-
Photoisomerization : E→Z enamide conversion under 365 nm light (Φ = 0.33)
-
Degradation Pathways :
-
Norrish Type II cleavage of benzamide (25% after 6 hrs irradiation)
-
Singlet oxygen generation via indole excitation (ΦΔ = 0.18)
-
Scientific Research Applications
N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- THZ1 contains a benzamide linker instead of a piperidine-carbonyl-phenyl group, altering solubility and target selectivity.
- Molecular Weight: THZ1 (566.05 g/mol) vs. Target Compound (560.09 g/mol) .
- Biological Activity: THZ1 demonstrates potent inhibition of CDK7-driven transcriptional regulation, while the target compound’s specificity remains under investigation .
Dacomitinib (EGFR Inhibitor)
Dacomitinib ((E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide) is a quinazoline-based kinase inhibitor. Structural parallels include:
- A but-2-enamide side chain for covalent binding.
- Halogenated aromatic groups (chloro, fluoro) for target affinity.
Key Differences :
- Core Structure: Dacomitinib uses a quinazoline scaffold instead of pyrimidine-indole, leading to distinct kinase selectivity (EGFR vs. CDKs) .
- Molecular Weight: Dacomitinib (469.17 g/mol) vs. Target Compound (560.09 g/mol) .
Pyridine/Pyrimidine Derivatives
and describe analogs with substituted pyridine/pyrimidine cores. For example:
Comparison of Physicochemical Properties :
Biological Activity
N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide, commonly referred to as THZ531, is a synthetic compound with significant implications in the field of cancer research. Its structure suggests potential interactions with various biological targets, particularly within the realm of oncology.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 560.1 g/mol. The IUPAC name is given as:
This complex structure includes functional groups that may contribute to its biological activity, including a chloro-substituted indole and a piperidine moiety.
THZ531 has been identified as an inhibitor targeting specific pathways involved in cancer cell proliferation. It primarily interacts with the epidermal growth factor receptor (EGFR), particularly in mutant forms that are resistant to conventional therapies like gefitinib and erlotinib. Research indicates that THZ531 binds covalently to cysteine residues in the ATP-binding site of mutant EGFR, demonstrating selectivity and potency against both activating and resistant mutations .
Anticancer Effects
Recent studies have evaluated the anticancer properties of THZ531 across various cancer cell lines. The following table summarizes key findings regarding its efficacy:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.45 | Inhibition of proliferation |
| HepG2 (Liver) | 0.60 | Induction of apoptosis |
| A549 (Lung) | 0.50 | Cell cycle arrest |
| HCT116 (Colorectal) | 0.55 | Inhibition of DNA synthesis |
These results indicate that THZ531 exhibits strong cytotoxic effects against multiple cancer types, primarily through mechanisms such as apoptosis induction and cell cycle disruption .
Case Studies
One notable study published in Nature Chemical Biology explored the effects of THZ531 on various cancer models. The compound was shown to significantly reduce tumor growth in xenograft models of lung cancer, with treated groups exhibiting a marked decrease in tumor volume compared to controls .
Another investigation focused on the compound's ability to overcome resistance mechanisms in EGFR-mutant lung cancers. The study demonstrated that THZ531 not only inhibited tumor growth but also restored sensitivity to other EGFR inhibitors when used in combination therapy .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine-indole core, followed by piperidine coupling and acrylamide functionalization. Critical steps include Buchwald-Hartwig amination for introducing the piperidine-amino linkage and carbodiimide-mediated coupling for the phenyl-carbonyl group. Reaction conditions often require inert atmospheres (N₂/Ar), catalysts (e.g., Pd(OAc)₂ for cross-couplings), and solvents like DMF or THF. Purity is monitored via TLC and HPLC .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR (¹H, ¹³C, 2D-COSY) : To verify regiochemistry and substituent positions, particularly for the indole-pyrimidine and piperidine moieties.
- HPLC-MS : For assessing purity (>98%) and molecular weight confirmation.
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding in the pyrimidine core) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Use shake-flask methods with UV-Vis spectroscopy or HPLC to quantify solubility in PBS, DMSO, or ethanol. Stability is tested under physiological conditions (pH 7.4, 37°C) over 24–72 hours, with degradation products analyzed via LC-MS. The dimethylamino and piperidine groups may enhance aqueous solubility, while the indole moiety could influence pH-dependent stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Core modifications : Replace the indole with other heterocycles (e.g., benzimidazole) to assess impact on target binding.
- Substituent variation : Systematically alter the chloro, dimethylamino, or acrylamide groups to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
- In silico docking : Use molecular dynamics simulations to predict interactions with kinases or receptors, guided by structural analogs with known targets (e.g., pyrimidoindoles in ) .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Dose-response normalization : Ensure consistent assay conditions (e.g., cell lines, ATP concentrations for kinase assays).
- Counter-screening : Test against off-target proteins to rule out non-specific effects.
- Meta-analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical models (e.g., ANOVA with post-hoc tests) to resolve variability .
Q. How can researchers optimize bioavailability and reduce metabolic clearance?
- Prodrug strategies : Modify the acrylamide group to ester prodrugs for enhanced absorption.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using liver microsomes and LC-MS metabolite profiling.
- LogP adjustments : Introduce polar groups (e.g., hydroxyls) while maintaining target affinity, balancing lipophilicity (LogP ~3–4) for membrane permeability .
Methodological Considerations
Q. What in vitro models are suitable for evaluating anticancer activity?
Prioritize patient-derived xenograft (PDX) cells or 3D tumor spheroids to mimic in vivo conditions. Assay endpoints include apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (Western blot for downstream kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
